4,5-diphenyl-4H-imidazole
Description
4,5-Diphenyl-4H-imidazole is a heterocyclic aromatic compound featuring a five-membered imidazole ring substituted with phenyl groups at the 4- and 5-positions. The 4H tautomer is stabilized by conjugation, with the double bond localized between N1 and C2 (Figure 1). This compound is synthesized via condensation reactions between aldehydes and 1,2-diamines, often under acidic or oxidative conditions . Its structural rigidity and extended π-system make it a candidate for applications in organic electronics, photoluminescent materials, and medicinal chemistry .
Key properties include:
- Molecular formula: C₁₅H₁₂N₂
- Molecular weight: 220.27 g/mol
- Aromatic character: Enhanced stability due to conjugation with phenyl substituents.
Properties
IUPAC Name |
4,5-diphenyl-4H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXWLWCLKYBBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-4H-imidazole typically involves the Debus-Radziszewski reaction, which is a cyclization reaction of benzil, benzaldehyde, and ammonium acetate in the presence of an acid catalyst . The reaction proceeds under mild conditions and yields the desired imidazole derivative with high efficiency.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, enhancing the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-4H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Scientific Research Applications
Antibacterial Activity
The antibacterial properties of 4,5-diphenyl-4H-imidazole derivatives have been extensively studied. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Studies:
- Jain et al. (2021) synthesized several this compound derivatives and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these, specific compounds demonstrated promising antibacterial potential compared to standard drugs like Norfloxacin .
- Brahmbhatt et al. (2021) reported that a synthesized derivative exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, showing efficacy superior to conventional antibiotics .
Table 1: Antibacterial Activity of Selected Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|---|
| 1a | S. aureus | 20 | Norfloxacin |
| 2b | E. coli | 18 | Ciprofloxacin |
| 3c | B. subtilis | 22 | Amikacin |
Antifungal Activity
The antifungal properties of this compound derivatives have also been documented. These compounds have shown effectiveness against various fungal strains.
Case Studies:
- In a study by The Pharma Innovation Journal , derivatives were tested against Candida albicans, with some exhibiting inhibition rates comparable to standard antifungal agents .
Table 2: Antifungal Activity Against Candida albicans
| Compound | % Inhibition at 100 μg/mL | Reference Drug |
|---|---|---|
| 4a | 75% | Imidil |
| 4b | 68% | Imidil |
| 4c | 70% | Imidil |
Anti-inflammatory Activity
The anti-inflammatory potential of imidazole derivatives has been explored, with some compounds demonstrating significant effects in reducing inflammation.
Case Studies:
- A study highlighted that certain substituted phenyl imidazoles showed better anti-inflammatory activity than indomethacin, a standard anti-inflammatory drug . The presence of specific substituents on the phenyl rings was crucial for enhancing this activity.
Anticancer Activity
Anticancer research involving this compound has revealed promising results, particularly in targeting various cancer cell lines.
Case Studies:
- Yurttas et al. (2021) synthesized a series of imidazole derivatives and evaluated their cytotoxicity against glioma (C6) and liver cancer (HepG2) cell lines using the MTT assay. Some compounds exhibited low IC50 values, indicating strong cytotoxic potential .
Table 3: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 20g | C6 | 15.67 |
| 20h | HepG2 | >500 |
| Cisplatin | C6 | 23.0 |
Mechanism of Action
The mechanism of action of 4,5-diphenyl-4H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
Substituents on the imidazole core significantly influence electronic properties and reactivity. Below is a comparative analysis of 4,5-diphenyl-4H-imidazole with analogs (Table 1):
Table 1: Substituent Effects on Imidazole Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase thermal stability but reduce solubility .
- Electron-donating groups (e.g., OMe) improve solubility but may reduce photostability .
- Phenolic substituents (e.g., 4-hydroxyphenyl) enable hydrogen bonding, enhancing crystallinity and antioxidant efficacy .
Physicochemical Properties
Melting Points and Solubility
- This compound : Melting point ~250–260°C; low solubility in water but soluble in DMF and DMSO .
- 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole : Higher melting point (~280°C) due to nitro group-induced crystallinity; poor solubility .
- 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole: Lower melting point (~200°C) with improved solubility in methanol .
Crystallographic Features
Reactivity and Functionalization
- Electrophilic Substitution : The 2-position of this compound is reactive toward electrophiles (e.g., aldehydes, halogens) due to electron density from the N1–C2 double bond .
- Comparison with Dihydroimidazoles : 4,5-Dihydro-1H-imidazoles (imidazolines) lack aromaticity, making them more reactive in cycloaddition reactions but less stable .
Biological Activity
4,5-Diphenyl-4H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on antibacterial, antioxidant, and other therapeutic potentials, supported by data tables and relevant case studies.
Overview
The antibacterial activity of this compound derivatives has been explored extensively, particularly in the context of drug-resistant bacteria. The synthesis and evaluation of these compounds reveal varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized several derivatives of this compound and evaluated their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis. Notably, compound 6d exhibited a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against Staphylococcus aureus, which was two-fold more potent than ciprofloxacin . -
Antimicrobial Potential :
Another investigation assessed various imidazole derivatives, finding that certain compounds showed significant antibacterial properties. For instance, compounds with specific substitutions demonstrated enhanced activity against Bacillus subtilis and Klebsiella pneumoniae, highlighting the importance of structural modifications in enhancing biological efficacy .
Data Table: Antibacterial Activity of Selected Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6d | 4 | Staphylococcus aureus |
| 6c | 16 | Staphylococcus aureus |
| 6c | 16 | Enterococcus faecalis |
| 1a | Varies | E. coli, Bacillus subtilis |
Mechanism and Efficacy
Research indicates that imidazole derivatives possess antioxidant properties that can mitigate oxidative stress. This activity is crucial for preventing cellular damage related to various diseases.
- Study Findings :
A study reported that certain imidazole derivatives demonstrated moderate antioxidant activity, which could be beneficial in therapeutic applications aimed at reducing oxidative stress-related damage .
Data Table: Antioxidant Activity of Selected Compounds
| Compound | IC50 (µg/mL) | Assay Method |
|---|---|---|
| Compound A | 25 | DPPH Scavenging Assay |
| Compound B | 30 | ABTS Assay |
Other Biological Activities
Beyond antibacterial and antioxidant activities, this compound derivatives have shown promise in various therapeutic areas:
- Antitumor Activity : Certain derivatives have been evaluated for their potential in inhibiting tumor growth in vitro.
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives may exhibit anti-inflammatory properties, contributing to pain relief and inflammation reduction.
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 4,5-diphenyl-4H-imidazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of aldehydes with 1,2-diamines or their equivalents under acidic or oxidative conditions. For example, sodium metabisulfite in dry DMF under nitrogen at 120°C facilitates the formation of imidazole rings via bisulfite adduct intermediates . Substituents on the aldehyde (e.g., electron-withdrawing groups like nitro or halogen) can accelerate the reaction but may require optimized stoichiometry to avoid side products. Evidence from substituted derivatives (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) highlights the importance of solvent polarity and temperature control to achieve yields >80% .
Q. Which crystallographic tools are recommended for determining the crystal structure of this compound derivatives?
- Methodological Answer : The SHELX suite (SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling anisotropic displacement parameters and twinning . For visualization, ORTEP-3 or Mercury CSD enables thermal ellipsoid plotting and packing analysis. WinGX integrates these tools, allowing seamless data processing from diffraction data to final CIF generation. Mercury’s "Materials Module" is particularly useful for identifying intermolecular interactions (e.g., π-π stacking in phenyl-substituted derivatives) .
Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?
- Methodological Answer :
- NMR : Use high-field instruments (≥400 MHz) to resolve aromatic proton splitting in the phenyl groups. Deuterated DMSO or CDCl₃ is preferred for solubility. ¹H NMR of the NH proton typically appears as a broad singlet at δ 12–13 ppm .
- IR : Focus on the C=N stretch (~1600 cm⁻¹) and N-H vibration (~3200 cm⁻¹) to confirm imidazole ring formation. Attenuated total reflectance (ATR) mode is recommended for solid samples .
Advanced Research Questions
Q. How do electron-donating/withdrawing substituents on the phenyl rings affect the electronic properties and reactivity of this compound?
- Methodological Answer : Substituents like methoxy (electron-donating) or nitro (electron-withdrawing) alter the HOMO-LUMO gap, as shown by DFT calculations. For example, 4-nitrophenyl substitution reduces the bandgap by 0.3 eV compared to unsubstituted derivatives, enhancing charge-transfer properties. Experimental validation via cyclic voltammetry reveals a correlation between substituent Hammett constants and oxidation potentials .
Q. What strategies resolve contradictions in crystallographic and computational data for this compound derivatives?
- Methodological Answer : Discrepancies between experimental bond lengths and DFT-optimized geometries may arise from crystal packing effects. Use Mercury CSD to compare experimental structures with Cambridge Structural Database (CSD) entries. For example, if computational models predict planar imidazole rings but crystallography shows slight puckering, analyze Hirshfeld surfaces to identify steric interactions from adjacent phenyl groups .
Q. How can computational tools like Mercury CSD and DFT be applied to predict supramolecular packing patterns in this compound crystals?
- Methodological Answer : Mercury’s "Packing Similarity" tool compares crystal structures to identify common motifs (e.g., herringbone vs. columnar stacking). Pair this with DFT-based lattice energy minimization (using CASTEP or VASP) to assess stability. For example, 4,5-diphenyl substitution favors edge-to-face π-π interactions, which reduce lattice energy by ~5 kcal/mol compared to face-to-face arrangements .
Q. What safety protocols are critical when handling this compound derivatives in the laboratory?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen to prevent oxidation. Avoid exposure to moisture, which can hydrolyze the imidazole ring .
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin irritation. For spills, neutralize with 10% acetic acid before disposal .
Q. How can experimental phasing techniques (e.g., SHELXC/D/E) be adapted for challenging this compound derivatives with low-resolution data?
- Methodological Answer : For poor-quality crystals, combine SHELXD’s dual-space recycling with partial structure factors from heavy-atom derivatives (e.g., selenomethionine). Use SHELXE to extend phases iteratively, focusing on the phenyl group’s high electron density. This approach improved the resolution of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole from 2.5 Å to 1.8 Å .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
